(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 2137643-39-9
VCID: VC4969625
InChI: InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18)
SMILES: CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C15H27NO4
Molecular Weight: 285.384

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

CAS No.: 2137643-39-9

Cat. No.: VC4969625

Molecular Formula: C15H27NO4

Molecular Weight: 285.384

* For research use only. Not for human or veterinary use.

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid - 2137643-39-9

Specification

CAS No. 2137643-39-9
Molecular Formula C15H27NO4
Molecular Weight 285.384
IUPAC Name 4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18)
Standard InChI Key KBTQPEGXSHURMJ-UHFFFAOYSA-N
SMILES CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclohexane ring in the (1r,4r) configuration, ensuring stereochemical specificity. Key functional groups include:

  • tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines.

  • Ethylamino-methyl moiety: Introduces nucleophilic character and potential hydrogen-bonding capabilities.

  • Carboxylic acid: Enhances solubility and enables further functionalization.

The molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol .

Table 1: Key Identifiers

PropertyValue
CAS Number210711-44-7
IUPAC Name(1r,4r)-4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid
SynonymsAKOS034086770, EN300-736673, Z2935743369
Molecular FormulaC₁₅H₂₇NO₄

Synthetic Methodologies

Industrial Scalability

Industrial production emphasizes cost efficiency and purity:

  • Continuous Flow Reactors: Enhance reaction control and yield.

  • Chromatographic Purification: Ensures >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group.

  • Stability: The Boc group confers stability under acidic conditions but is labile in strong bases.

Table 2: Calculated Physicochemical Data

PropertyValue
Molecular Weight285.38 g/mol
XLogP3~2.8 (estimated)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5

Applications in Medicinal Chemistry

Chiral Building Block

The compound’s rigid cyclohexane structure and stereochemical purity make it ideal for asymmetric synthesis:

  • Peptide Mimetics: Serves as a β-amino acid surrogate in peptide chains, enhancing metabolic stability .

  • Enzyme Inhibitors: Potential scaffold for arginase inhibitors, modulating nitric oxide pathways in cancer therapy .

Drug Intermediate

  • Antiviral Agents: Used in the synthesis of protease inhibitors targeting viral replication machinery.

  • Anticancer Derivatives: Functionalization at the carboxylic acid site yields analogs with cytotoxic activity .

Industrial Production and Quality Control

Manufacturing Protocols

  • Raw Materials: Cyclohexane-1,4-dicarboxylic acid, ethylamine, and Boc anhydride.

  • Yield Optimization: Reaction temperatures maintained at 0–25°C to minimize side reactions.

Table 3: Industrial Synthesis Parameters

ParameterCondition
Reaction Temperature0–25°C
CatalystPd/C (for hydrogenation)
Purification MethodReverse-phase HPLC

Comparative Analysis with Analogues

Structural Analogues

  • (1r,4r)-4-(((Boc)(methyl)amino)methyl)cyclohexanecarboxylic acid: Lacks ethyl group, reducing steric hindrance .

  • (1r,4r)-4-(Aminomethyl)cyclohexanecarboxylic acid: Unprotected amine offers higher reactivity but lower stability .

Table 4: Comparative Properties

CompoundMolecular WeightLogPApplications
Target Compound285.38~2.8Peptide synthesis, inhibitors
Methyl Analogue271.35~2.5Intermediate for small molecules
Unprotected Amine187.23~1.2Crosslinking agents

Future Research Directions

Targeted Drug Delivery

  • Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability.

  • Bioconjugation: Attachment to antibodies for targeted cancer therapy.

Green Chemistry Initiatives

  • Solvent-Free Synthesis: Exploring mechanochemical methods to reduce waste.

  • Catalytic Recycling: Developing recoverable catalysts for Boc deprotection.

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